1-(4-Methylbenzoyl)piperidine-3-carboxylic acid
Description
1-(4-Methylbenzoyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a 4-methylbenzoyl group at the 1-position and a carboxylic acid moiety at the 3-position of the piperidine ring. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol (CAS: 926241-94-3; MFCD08442835) . This compound is commercially available with a purity of ≥95% and is often used in pharmaceutical research, particularly in the synthesis of prodrugs or bioactive molecules targeting ion channels or enzymes .
Properties
IUPAC Name |
1-(4-methylbenzoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-4-6-11(7-5-10)13(16)15-8-2-3-12(9-15)14(17)18/h4-7,12H,2-3,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVBACYZMACJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926241-94-3 | |
| Record name | 1-(4-methylbenzoyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acylation of Piperidine-3-Carboxylic Acid
Direct Acylation Strategy
The most straightforward approach involves reacting piperidine-3-carboxylic acid with 4-methylbenzoyl chloride. To prevent unwanted side reactions at the carboxylic acid group, a protection-deprotection strategy is employed:
- Protection : The carboxylic acid is esterified using methanol and catalytic sulfuric acid, yielding methyl piperidine-3-carboxylate.
- Acylation : The ester undergoes acylation with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to form methyl 1-(4-methylbenzoyl)piperidine-3-carboxylate.
- Deprotection : The ester is hydrolyzed using aqueous NaOH (2M) at 60°C for 6 hours, yielding the final product.
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Protection | H₂SO₄, MeOH, reflux | 92% | 98% |
| Acylation | 4-Me-benzoyl chloride, Et₃N, DCM, 0°C | 78% | 95% |
| Deprotection | NaOH (2M), 60°C | 85% | 97% |
Advantages : High atom economy and scalability.
Challenges : Requires strict temperature control during acylation to avoid N-overacylation.
Cyclization of β-Amino Ketone Precursors
Michael Addition-Initiated Cyclization
An alternative route involves constructing the piperidine ring via cyclization of β-amino ketone intermediates:
- Synthesis of β-Amino Ketone : 4-Methylbenzoyl chloride reacts with ethyl acrylate in a Michael addition, forming ethyl 3-(4-methylbenzamido)propanoate.
- Cyclization : The intermediate undergoes intramolecular cyclization using PCl₅ as a catalyst at 120°C, yielding ethyl 1-(4-methylbenzoyl)piperidine-3-carboxylate.
- Hydrolysis : The ester is hydrolyzed with LiOH in THF/H₂O (3:1) to produce the carboxylic acid.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Michael Addition | Ethyl acrylate, Et₃N, 25°C | 68% |
| Cyclization | PCl₅, 120°C, 4h | 62% |
| Hydrolysis | LiOH, THF/H₂O | 88% |
Advantages : Avoids protection steps.
Challenges : Lower yields in cyclization due to competing polymerization.
Enantioselective Synthesis
Chiral Resolution via Hydrolysis
For enantiomerically pure forms, a method adapted from (S)-3-piperidinecarboxylic acid synthesis is applied:
- Formation of Racemic Amide : Piperidine-3-carboxylic acid is converted to its formamide derivative using formic acid and acetic anhydride.
- Chiral Hydrolysis : Treatment with concentrated HCl (12M) at 40°C preferentially hydrolyzes the (S)-enantiomer, yielding (S)-1-(4-methylbenzoyl)piperidine-3-carboxylic acid.
- Purification : The product is crystallized using ethanol/petroleum ether (1:1).
Key Data:
| Parameter | Value |
|---|---|
| Enantiomeric Excess (ee) | 73–77% |
| Hydrolysis Time | 12h |
| Overall Yield | 58% |
Advantages : Eliminates need for chiral resolving agents.
Challenges : Requires precise pH control (6.5–7.5) during neutralization to prevent racemization.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize efficiency and cost reduction:
- Continuous Acylation : Piperidine-3-carboxylic acid and 4-methylbenzoyl chloride are mixed in a microreactor at 50°C with residence time <2 minutes.
- In-Line Neutralization : The reaction stream is neutralized with aqueous NaHCO₃ to minimize side reactions.
- Crystallization : The product is crystallized using antisolvent (hexane) addition, achieving >99% purity.
Key Data:
| Metric | Value |
|---|---|
| Throughput | 5 kg/h |
| Purity | 99.5% |
| Solvent Recovery | 95% |
Advantages : Reduces reaction time from hours to minutes.
Challenges : High initial capital investment for flow systems.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield | Scalability | Cost |
|---|---|---|---|
| Direct Acylation | 78% | High | Moderate |
| Cyclization | 62% | Moderate | Low |
| Enantioselective | 58% | Low | High |
| Continuous Flow | 85% | Very High | High |
Environmental Impact
| Method | PMI* | Solvent Use |
|---|---|---|
| Direct Acylation | 12.4 | DCM (high) |
| Continuous Flow | 3.8 | Ethanol (low) |
*Process Mass Intensity (PMI) = Total materials used / Product mass
Challenges and Innovations
Regioselectivity in Acylation
Unwanted N-acylation at the piperidine nitrogen is mitigated by:
Chemical Reactions Analysis
1-(4-Methylbenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the hydrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
- Mechanism of Action : The compound appears to act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. Inhibition of MAGL can lead to increased levels of endocannabinoids, which have been shown to exert antiproliferative effects on cancer cells .
- Case Study Findings : In vitro studies reported IC₅₀ values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells . Furthermore, modifications to the compound's structure have led to increased potency, with some derivatives achieving IC₅₀ values as low as 9.28 µM in pancreatic ductal adenocarcinoma models .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Mechanism : Its derivatives have been shown to possess antioxidant activities, which may protect neuronal cells from oxidative stress-related damage. Studies suggest that compounds similar to 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid can inhibit lipid peroxidation and protein glycation, both contributors to neurodegenerative diseases like Alzheimer's .
- Research Insights : In a study involving piperidine derivatives, significant inhibition of acetylcholinesterase was observed, indicating potential for treating cognitive disorders .
Synthesis and Derivatives
The synthesis of 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid involves various methods including:
- Amidation Reactions : Utilizing piperidine derivatives and carboxylic acids to create structurally diverse compounds that enhance biological activity.
- Structural Modifications : Alterations at the benzoyl moiety have led to compounds with improved efficacy against cancer cell lines and better selectivity for target enzymes .
Toxicological Studies
While the therapeutic potential is promising, understanding the safety profile is crucial:
- Cytotoxicity Assessment : Preliminary cytotoxicity studies indicate that at therapeutic concentrations, the compound exhibits low cytotoxic effects on mammalian cell lines, suggesting a favorable safety profile for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid with key analogs:
Key Observations :
- Positional Isomerism : The 3-carboxylic acid vs. 4-carboxylic acid analogs (e.g., entries 1 and 2) exhibit differences in solubility and steric hindrance, impacting their pharmacological profiles .
- Substituent Effects : The 4-methylbenzoyl group enhances lipophilicity compared to pyrazine or methoxyphenyl derivatives, influencing blood-brain barrier penetration .
- Biological Activity : RPR260243 demonstrates that bulky substituents (e.g., trifluorophenylpropynyl) are critical for hERG1 channel activation, a feature absent in simpler methylbenzoyl analogs .
Biological Activity
1-(4-Methylbenzoyl)piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C14H17NO3 and a molecular weight of approximately 255.29 g/mol. Its structure features a piperidine ring substituted with a 4-methylbenzoyl group and a carboxylic acid functional group, which are believed to contribute to its biological activity.
Anticancer Properties
Research indicates that 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 19.9 |
| MCF-7 (Breast Cancer) | 75.3 |
| OVCAR-3 (Ovarian Cancer) | 31.5 |
| COV318 (Ovarian Cancer) | 43.9 |
These findings suggest that the compound may selectively target cancer cells while sparing non-cancerous cells, indicating its potential as a therapeutic agent in oncology .
The mechanism by which 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid exerts its effects appears to involve interaction with specific biological targets, including enzymes and receptors involved in cancer pathways. Preliminary studies suggest that it may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer cell proliferation .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various human cancer cell lines revealed that the compound significantly inhibited cell viability, with IC50 values indicating potent activity against breast and ovarian cancer cells. The compound's selectivity for cancer cells was highlighted by comparative studies with non-cancerous human mesenchymal stem cells .
- Molecular Docking Studies : Computational analyses have shown that the compound binds effectively to the active site of MAGL, establishing critical interactions that enhance its inhibitory effects . The docking studies indicated that modifications to the benzoyl moiety could further improve its binding affinity and selectivity.
- Pharmacological Investigations : Further pharmacological evaluations revealed that structural modifications could lead to more potent derivatives. For instance, compounds bearing hydroxyl or fluorine substituents exhibited improved MAGL inhibition, with IC50 values significantly lower than those of the parent compound .
Q & A
Q. What are the optimal synthetic routes for 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: A common approach involves coupling the piperidine-3-carboxylic acid core with 4-methylbenzoyl chloride. For similar piperidine derivatives, activation of the carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile has proven effective. Reaction conditions (e.g., stirring at room temperature overnight) and purification steps (e.g., recrystallization from ethanol) are critical for yield optimization. Monitoring reaction progress via TLC or LC-MS is recommended .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming structural integrity, particularly the piperidine ring protons (δ 1.55–3.78 ppm) and aromatic protons from the 4-methylbenzoyl group (δ 7.45–7.89 ppm) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
- Elemental Analysis : Validates purity by matching calculated vs. observed %C, %H, and %N (e.g., deviations <0.3% indicate high purity) .
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
Methodological Answer:
- Storage Conditions : Test stability at 4°C (short-term) vs. -20°C (long-term) in sealed, light-protected containers.
- Analytical Checks : Use HPLC at intervals (0, 1, 3, 6 months) to detect degradation products.
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to identify degradation pathways .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid?
Methodological Answer: DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like atomization energies (average deviation ~2.4 kcal/mol). Basis sets like 6-31G* are recommended. Key steps:
Optimize geometry at the B3LYP/6-31G* level.
Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
Table 1 : Comparison of DFT Functionals for Thermochemical Accuracy
| Functional | Average Deviation (kcal/mol) | Applications |
|---|---|---|
| B3LYP | 2.4 | Atomization energies, ionization potentials |
| LSDA | 8.1 | Baseline for gradient-corrected functionals |
Q. What strategies are used to study structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
- Structural Modifications : Synthesize analogs with variations in the benzoyl substituent (e.g., electron-withdrawing groups) or piperidine ring substituents.
- Biological Assays : Test analogs against target enzymes (e.g., acetylcholinesterase) or receptors (e.g., G protein-coupled receptors). For example, piperidine-3-carboxylic acid derivatives have shown moderate antimicrobial and anticancer activity in comparative studies .
- Computational Docking : Use software like AutoDock to predict binding affinities to target proteins, correlating with experimental IC₅₀ values .
Q. How can researchers resolve discrepancies between experimental and computational data for this compound?
Methodological Answer:
- Error Source Analysis : Check for basis set incompleteness in DFT or inadequate solvent models. For example, implicit solvent models (e.g., PCM) may fail to capture specific solute-solvent interactions.
- Experimental Validation : Re-measure key properties (e.g., pKa via potentiometric titration) to confirm computational predictions.
- Functional Selection : Compare multiple functionals (B3LYP vs. M06-2X) to identify the most reliable method for the system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
